molecular formula C22H22N2O6S B2639529 Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 477500-02-0

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2639529
CAS No.: 477500-02-0
M. Wt: 442.49
InChI Key: UGWQDCMYZRDWNH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrrolidine ring and a sulfonyl group. These features make it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the benzofuran and pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group are key features that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and pyrrolidine-containing molecules, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate apart is its combination of a benzofuran core with a pyrrolidine sulfonyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-2-29-22(26)20-19(17-7-3-4-8-18(17)30-20)23-21(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWQDCMYZRDWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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